1-(Chloromethyl)-2,3-dihydro-1H-indene

Description

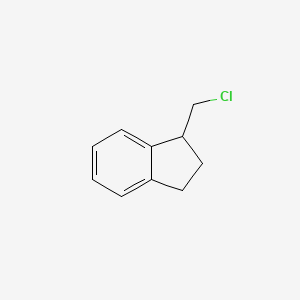

1-(Chloromethyl)-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a partially saturated indene backbone (a fused benzene and cyclopentane ring) substituted with a chloromethyl (-CH2Cl) group at the 1-position. This structure confers unique reactivity due to the interplay between the aromatic benzene ring, the strained cyclopentane moiety, and the electron-withdrawing chlorine atom. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its chloromethyl group enables nucleophilic substitution reactions, making it valuable for functionalizing larger molecular frameworks .

Key physicochemical properties include:

- Molecular formula: C10H11Cl

- Molecular weight: 166.65 g/mol

- Structural features: Planar aromatic ring fused to a non-aromatic cyclopentane ring, with a reactive chloromethyl substituent.

Properties

CAS No. |

90320-62-0 |

|---|---|

Molecular Formula |

C10H11Cl |

Molecular Weight |

166.65 g/mol |

IUPAC Name |

1-(chloromethyl)-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H11Cl/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2 |

InChI Key |

DSLYTYVEQREUFZ-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2C1CCl |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(chloromethyl)-2,3-dihydro-1H-indene are best contextualized by comparing it to analogous derivatives of the 2,3-dihydro-1H-indene scaffold. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Reactivity and Synthetic Utility :

- The chloromethyl derivative’s -CH2Cl group facilitates nucleophilic substitutions (e.g., SN2 reactions), enabling linkage to amines or thiols in drug synthesis . In contrast, the benzyl analog (5n) exhibits enhanced steric bulk, favoring applications in polymer chemistry .

- Gem-difluoro derivatives (e.g., 1,1-difluoro-6-nitro) demonstrate reduced metabolic degradation due to fluorine’s electronegativity, making them promising for prolonged-action pharmaceuticals .

Analytical Differentiation :

- Methyl-2,3-dihydro-1H-indene is distinguishable from 1,2,3,4-tetrahydronaphthalene via mass spectrometry: it fragments to m/z 117 (loss of -CH3), whereas tetrahydronaphthalene forms m/z 104 (ethene loss) .

Biological Activity :

- LY186641 (sulfonamide-urea derivative) shows dose-dependent antineoplastic effects but induces methemoglobinemia, highlighting the toxicity risks of aromatic nitro groups in vivo .

- Diaporindenes A–D , with fused benzodioxan moieties, exhibit anti-inflammatory effects, underscoring the role of oxygenated substituents in modulating bioactivity .

Natural vs. Synthetic Derivatives :

- Natural dihydroindene derivatives (e.g., diaporindenes) often feature complex oxygenation patterns absent in synthetic analogs, correlating with their ecological roles as fungal defense metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.